molecular formula C9H12IN3 B8266392 2-(4-Iodopiperidin-1-YL)pyrimidine

2-(4-Iodopiperidin-1-YL)pyrimidine

Cat. No.: B8266392
M. Wt: 289.12 g/mol
InChI Key: HHGMOKGUPIBZRV-UHFFFAOYSA-N
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Description

2-(4-Iodopiperidin-1-YL)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-iodopiperidin-1-yl group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, receptors, and enzymes . This compound’s iodine atom may also serve as a heavy atom for crystallographic studies or as a radiolabeling site in drug development, though such applications require further validation .

Properties

IUPAC Name

2-(4-iodopiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGMOKGUPIBZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodopiperidin-1-YL)pyrimidine typically involves the reaction of pyrimidine derivatives with iodinated piperidine. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 4-iodopiperidine under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

Industrial production of 2-(4-Iodopiperidin-1-YL)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodopiperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases like potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(4-Iodopiperidin-1-YL)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Research: It is used in the study of biological pathways and molecular interactions, particularly those involving pyrimidine and piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodopiperidin-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.

Comparison with Similar Compounds

Key Observations :

  • The iodine atom in 2-(4-Iodopiperidin-1-YL)pyrimidine introduces significant electronegativity and steric hindrance, which may enhance binding to hydrophobic pockets or hinder metabolic degradation compared to methyl or ethyl substituents .
  • Piperidine substituents at different pyrimidine positions (e.g., 2- vs. 6- or 7-) alter molecular topology, affecting target selectivity .

Pharmacological Profile Relative to Analogues

Metabolic Stability

Iodinated compounds often exhibit slower hepatic metabolism compared to non-halogenated analogs, as seen in 2-(4-Iodopiperidin-1-YL)pyrimidine’s resistance to cytochrome P450 oxidation in preclinical models . In contrast, 3-(piperidin-1-yl)propan-1-ol derivatives undergo rapid hydroxylation, limiting their half-life .

Influence of Pyrimidine Ring Substitution Patterns

Modifications at the pyrimidine ring’s 4- and 6-positions significantly impact pharmacological outcomes:

  • 4-Methylpiperazine substituents (as in ) enhance solubility and kinase selectivity due to their basicity and hydrogen-bonding capacity .
  • 6-Position piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) prioritize planar interactions with targets, whereas 2-position substituents (as in the title compound) favor vertical stacking .

Biological Activity

2-(4-Iodopiperidin-1-YL)pyrimidine is a chemical compound characterized by its unique structure, combining pyrimidine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C9H12IN3
  • Molecular Weight : 289.12 g/mol
  • Structure : The presence of an iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 2-(4-Iodopiperidin-1-YL)pyrimidine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound’s structure allows it to participate in molecular interactions such as hydrogen bonding and π-π stacking, which are critical in modulating biological pathways.

Biological Activity

Research indicates that 2-(4-Iodopiperidin-1-YL)pyrimidine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
  • Neurological Effects : Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in treating neurological disorders.
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown antimicrobial activity, suggesting potential applications in combating infections.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(4-Iodopiperidin-1-YL)pyrimidine:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives could inhibit tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, suggesting that 2-(4-Iodopiperidin-1-YL)pyrimidine may exhibit similar properties.
  • Neuroactivity Evaluation : In a study focused on piperidine derivatives, compounds similar to 2-(4-Iodopiperidin-1-YL)pyrimidine were tested for their effects on neurotransmitter systems. Results indicated potential modulation of serotonin receptors, which could lead to therapeutic effects in depression and anxiety disorders.

Comparative Analysis

The following table summarizes the biological activities of 2-(4-Iodopiperidin-1-YL)pyrimidine compared to related compounds:

CompoundAnticancer ActivityNeurological EffectsAntimicrobial Properties
2-(4-Iodopiperidin-1-YL)pyrimidinePotential (in vitro)Possible modulationInvestigated
2-AminopyrimidineConfirmedLimitedModerate
4-IodopiperidineLimitedConfirmed modulationWeak

Synthetic Routes and Applications

The synthesis of 2-(4-Iodopiperidin-1-YL)pyrimidine typically involves nucleophilic substitution reactions between pyrimidine derivatives and iodinated piperidine under basic conditions. This compound serves as an intermediate in the synthesis of more complex molecules used in medicinal chemistry and organic synthesis.

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